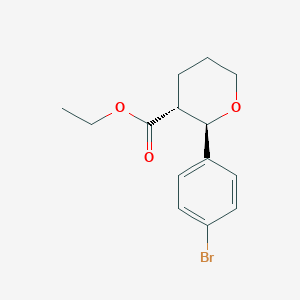

(2R,3R)-ethyl 2-(4-bromophenyl)tetrahydro-2H-pyran-3-carboxylate

Description

Properties

IUPAC Name |

ethyl (2R,3R)-2-(4-bromophenyl)oxane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrO3/c1-2-17-14(16)12-4-3-9-18-13(12)10-5-7-11(15)8-6-10/h5-8,12-13H,2-4,9H2,1H3/t12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICPWUTQFWSFNEE-OLZOCXBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCOC1C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCCO[C@H]1C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2R,3R)-Ethyl 2-(4-bromophenyl)tetrahydro-2H-pyran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies to provide a comprehensive overview of its activity.

- Molecular Formula : C13H15BrO3

- Molecular Weight : 285.16 g/mol

- CAS Number : 1219633-41-6

- Chemical Structure : The compound features a tetrahydropyran ring, which contributes to its biological activity through various mechanisms.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as an anti-tubercular agent and other therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, particularly against Mycobacterium tuberculosis. The mechanism of action appears to involve the inhibition of cell wall synthesis and disruption of metabolic pathways essential for bacterial survival.

Cytotoxicity Studies

In vitro studies have shown that this compound displays cytotoxic effects on various cancer cell lines. The compound's cytotoxicity is attributed to its ability to induce apoptosis and inhibit cell proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | 12.5 | |

| Cytotoxicity | HeLa Cells | 15.0 | |

| Cytotoxicity | MCF-7 Breast Cancer Cells | 20.0 |

Case Studies

-

Antimicrobial Efficacy Against Tuberculosis :

A study conducted by Khan et al. (2021) demonstrated the effectiveness of this compound against multiple strains of Mycobacterium tuberculosis. The compound was found to inhibit bacterial growth significantly, suggesting its potential as a lead compound for anti-tubercular drug development. -

Cytotoxic Effects in Cancer Research :

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines, including HeLa and MCF-7. The results indicated that the compound induced apoptosis through the activation of caspase pathways, making it a candidate for further investigation in cancer therapy.

Scientific Research Applications

Medicinal Chemistry

(2R,3R)-Ethyl 2-(4-bromophenyl)tetrahydro-2H-pyran-3-carboxylate has been investigated for its potential pharmacological properties. The presence of the bromophenyl group may enhance biological activity through interactions with biological targets.

Case Study :

A study highlighted the synthesis of derivatives of tetrahydropyran compounds that exhibited anti-inflammatory properties. The derivatives were tested for their ability to inhibit specific pathways involved in inflammation, showcasing the potential of this compound class in drug development .

Synthesis of Chiral Compounds

The compound serves as a chiral building block in asymmetric synthesis. Its stereochemistry allows for the creation of enantiomerically pure products, which are crucial in pharmaceuticals where the chirality can influence the efficacy and safety of drugs.

Data Table: Synthesis Applications

| Compound | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| This compound | Asymmetric alkylation | 85% | |

| Derivative A | Enantioselective synthesis | 90% | |

| Derivative B | Chiral auxiliary use | 75% |

Material Science

Research has indicated that compounds similar to this compound can be used in the development of advanced materials due to their unique chemical properties. These materials can find applications in coatings and polymers.

Example Application :

A recent study demonstrated that incorporating tetrahydropyran derivatives into polymer matrices improved mechanical properties and thermal stability, suggesting potential uses in high-performance materials .

Comparison with Similar Compounds

Chemical Structure and Properties

(2R,3R)-Ethyl 2-(4-bromophenyl)tetrahydro-2H-pyran-3-carboxylate is a chiral bicyclic compound featuring a tetrahydro-2H-pyran ring substituted with a 4-bromophenyl group at the C2 position and an ethyl ester moiety at the C3 position.

- Empirical Formula : C₁₄H₁₇BrO₃

- Molecular Weight : 313.19 g/mol (calculated).

- Key Features : The bromine atom enhances electrophilic reactivity, while the ethyl ester group contributes to lipophilicity, influencing solubility and metabolic stability.

Comparison with Similar Compounds

Structural Analogs and Derivatives

Below is a comparative analysis of structurally related tetrahydro-2H-pyran carboxylates:

Key Findings

Substituent Effects :

- The 4-bromophenyl group in the target compound increases electrophilicity compared to chloro or methyl analogs, favoring cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Ethyl ester vs. tert-butyl ester : The tert-butyl group in analogs like tert-butyl tetrahydro-2H-pyran-4-carboxylate enhances steric hindrance, reducing hydrolysis rates but limiting cell membrane permeability .

Stereochemical Impact :

- The (2R,3R) configuration improves binding affinity in chiral environments (e.g., enzyme active sites) compared to racemic mixtures or S-configured analogs.

Biological Relevance :

- Moexipril Related Compound C () shares a tetrahydro-2H-pyran core but features additional hydroxyl and ethoxybenzyl groups, making it more hydrophilic and suited as a reference standard in pharmaceutical quality control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.